molecular formula C31H45NO8 B15192172 Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester CAS No. 81072-21-1

Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester

Cat. No.: B15192172
CAS No.: 81072-21-1
M. Wt: 559.7 g/mol
InChI Key: BJXQEBZDXJGTGH-GIFLSGSOSA-N
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Description

Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester is a synthetic derivative of digitoxigenin, a cardenolide compound. Cardenolides are a class of steroidal glycosides known for their potent biological activities, particularly in the treatment of heart conditions. Digitoxigenin itself is the aglycone of digitoxin, a well-known cardiac glycoside used in the management of heart failure and arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester typically involves the esterification of digitoxigenin with a carboxyvaleryl glycine derivative. The process generally includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester involves inhibition of the sodium/potassium-transporting ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx through the sodium-calcium exchanger. The elevated intracellular calcium enhances cardiac contractility, making it useful in the treatment of heart conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Digitoxigenin-3-beta-N-(carboxyvaleryl)glycyl ester is unique due to its specific ester linkage, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other cardiac glycosides. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

81072-21-1

Molecular Formula

C31H45NO8

Molecular Weight

559.7 g/mol

IUPAC Name

6-[[2-[[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-oxoethyl]amino]-6-oxohexanoic acid

InChI

InChI=1S/C31H45NO8/c1-29-12-9-21(40-28(37)17-32-25(33)5-3-4-6-26(34)35)16-20(29)7-8-24-23(29)10-13-30(2)22(11-14-31(24,30)38)19-15-27(36)39-18-19/h15,20-24,38H,3-14,16-18H2,1-2H3,(H,32,33)(H,34,35)/t20-,21+,22-,23+,24-,29+,30-,31?/m1/s1

InChI Key

BJXQEBZDXJGTGH-GIFLSGSOSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC(=O)CNC(=O)CCCCC(=O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CNC(=O)CCCCC(=O)O

Origin of Product

United States

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